molecular formula C23H24FN3O3 B2524739 N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1189909-35-0

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

Cat. No.: B2524739
CAS No.: 1189909-35-0
M. Wt: 409.461
InChI Key: WOPVNTWECKPOOC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and various functional groups such as methoxy and fluoro substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Ring: This step involves the formation of an amide bond between the quinoline core and piperidine-1-carbonyl chloride under basic conditions.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors, which could have implications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
  • N-(2,4-dimethoxyphenyl)-6-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
  • N-(2,4-dimethoxyphenyl)-6-fluoro-3-(morpholin-4-ylcarbonyl)quinolin-4-amine

Uniqueness

N-(2,4-dimethoxyphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and fluoro substituents can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-29-16-7-9-20(21(13-16)30-2)26-22-17-12-15(24)6-8-19(17)25-14-18(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVNTWECKPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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